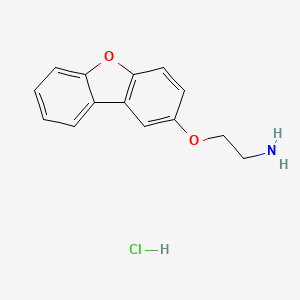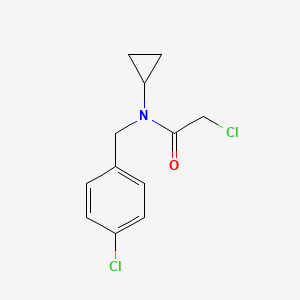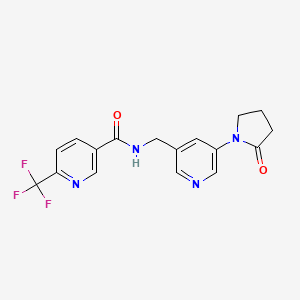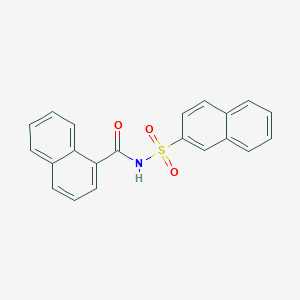![molecular formula C21H12ClFN4O3S B2489557 2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one CAS No. 1226441-07-1](/img/no-structure.png)
2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one is a useful research compound. Its molecular formula is C21H12ClFN4O3S and its molecular weight is 454.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Discovery and Preclinical Characterization of PF470 : A compound similar to the one inquired, 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470), was discovered as a potent, selective, and orally bioavailable negative allosteric modulator of metabotropic glutamate receptor 5 (mGluR5). This compound showed efficacy in a Parkinsonian nonhuman primate model, highlighting its potential in neurodegenerative disease research (Zhang et al., 2014).
Antioxidant, Analgesic, and Anti-inflammatory Activities : A study on 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide revealed significant antioxidant, analgesic, and anti-inflammatory activities. This suggests the potential of pyrazine derivatives in therapeutic applications (Nayak et al., 2014).
Keto–Enol Isomerism in Pyrrolo[2,3-b]pyrazines : A study focused on the synthesis and keto–enol isomerism of certain pyrrolo[2,3-b]pyrazines, demonstrating the color change in different solvents due to isomeric forms. This research contributes to the understanding of the chemical properties of pyrazine derivatives (Jaung et al., 2001).
Design and Synthesis of Pyrazine Compounds for Cancer Treatment : Pyrazine-based small molecules have been designed and synthesized for potential use as anticancer agents, with a focus on the protein tyrosine phosphatases pathway (Parsonidis et al., 2019).
Synthesis of Novel Annelated 2-Oxopiperazines : This research studied the interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides, leading to the formation of novel methyl-1, 6-dioxo-8-((arylamino)carbonyl)-1, 3, 4, 6, 7, 8-hexahydro-2H-pyrido pyrazines. This contributes to the synthesis of new heterocyclic systems (Svetlana et al., 2015).
Anticonvulsant and Neurotoxicity Evaluation of Kojic Acids and Allomaltol Derivatives : Some compounds related to the query compound were tested for their potential as anticonvulsant compounds. This study expands the understanding of the therapeutic potential of pyrazine derivatives (Aytemir & Çalış, 2010).
作用機序
Target of Action
Similar compounds bearing a 4-oxo-pyridazinone moiety have been identified as potential c-met kinase inhibitors . The c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration .
Mode of Action
Compounds with similar structures have been shown to inhibit c-met kinase . They bind to the kinase, preventing it from phosphorylating other proteins and thus disrupting the signaling pathways that lead to cell growth and survival .
Biochemical Pathways
C-met kinase, a potential target of similar compounds, is involved in several signaling pathways, including the ras–erk and pi3k–akt pathways . Inhibition of c-Met kinase can disrupt these pathways, potentially leading to reduced cell proliferation and increased cell death .
Result of Action
Similar compounds have demonstrated anti-tumor activity against various cancer cell lines . They have shown potential in inhibiting cell proliferation and inducing apoptosis .
生化学分析
Biochemical Properties
2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with enzymes such as c-Met kinase, which is involved in cell growth and differentiation . The interaction between this compound and c-Met kinase is characterized by the binding of the compound to the enzyme’s active site, leading to inhibition of its activity. Additionally, this compound may interact with other proteins and biomolecules involved in cellular signaling pathways, further influencing its biochemical properties.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to inhibit the proliferation of cancer cell lines such as A549, MCF-7, and HeLa by interfering with the c-Met signaling pathway . The compound’s impact on gene expression includes the downregulation of genes involved in cell cycle progression and the upregulation of genes associated with apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the active site of c-Met kinase, leading to the inhibition of its kinase activity . This inhibition disrupts downstream signaling pathways, such as the PI3K-Akt and MAPK pathways, which are crucial for cell survival and proliferation. Additionally, the compound may induce changes in gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting tumor growth and inducing apoptosis without significant toxicity . At higher doses, the compound may cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound undergoes metabolic transformations that result in the formation of active and inactive metabolites. These metabolic processes can influence the compound’s efficacy and toxicity. Additionally, the compound may affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function. The compound’s interaction with transporters and binding proteins also plays a role in its pharmacokinetics and biodistribution.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or mitochondria, affecting cellular metabolism and signaling pathways.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one involves the reaction of 4-methylpyrido[2,3-b]pyrazin-3(4H)-one with 4-acetylpiperazine in the presence of a suitable catalyst.", "Starting Materials": [ "4-methylpyrido[2,3-b]pyrazin-3(4H)-one", "4-acetylpiperazine" ], "Reaction": [ "To a solution of 4-methylpyrido[2,3-b]pyrazin-3(4H)-one (1.0 g, 5.4 mmol) in dry DMF (10 mL) under nitrogen, 4-acetylpiperazine (1.2 g, 8.1 mmol) and K2CO3 (1.5 g, 10.8 mmol) were added.", "The reaction mixture was stirred at room temperature for 24 hours.", "The reaction mixture was then poured into water (50 mL) and extracted with ethyl acetate (3 x 50 mL).", "The combined organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure.", "The crude product was purified by column chromatography on silica gel using ethyl acetate/hexanes (1:1) as the eluent to afford the desired product as a white solid (1.1 g, 80% yield)." ] } | |
CAS番号 |
1226441-07-1 |
分子式 |
C21H12ClFN4O3S |
分子量 |
454.86 |
IUPAC名 |
1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H12ClFN4O3S/c22-13-6-4-12(5-7-13)19-24-17(30-25-19)11-26-16-8-9-31-18(16)20(28)27(21(26)29)15-3-1-2-14(23)10-15/h1-10H,11H2 |
InChIキー |
HOKXWLVHODMJKW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Octyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2489474.png)


![[1-(3,4-dimethoxyphenethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol](/img/structure/B2489478.png)

![3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B2489482.png)

![3-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine](/img/structure/B2489484.png)



![4-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2489490.png)
![6-chloro-N-[1-(thiophen-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2489493.png)

